molecular formula C10H19NO4 B156450 (S)-N-Boc-2-hydroxymethylmorpholine CAS No. 135065-76-8

(S)-N-Boc-2-hydroxymethylmorpholine

Cat. No.: B156450
CAS No.: 135065-76-8
M. Wt: 217.26 g/mol
InChI Key: FJYBLMJHXRWDAQ-QMMMGPOBSA-N
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Description

(S)-N-Boc-2-hydroxymethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-hydroxymethylmorpholine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available morpholine.

    Protection of the Amino Group: The amino group of morpholine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields N-Boc-morpholine.

    Introduction of the Hydroxymethyl Group: The protected morpholine is then subjected to a hydroxymethylation reaction. This can be achieved using formaldehyde and a reducing agent like sodium borohydride under controlled conditions to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of morpholine, Boc anhydride, formaldehyde, and sodium borohydride are handled using automated systems to ensure precision and safety.

    Optimized Reaction Conditions: Reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-2-hydroxymethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

(S)-N-Boc-2-hydroxymethylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-Boc-2-hydroxymethylmorpholine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing the active morpholine derivative upon metabolic conversion. The Boc protecting group ensures stability and controlled release of the active compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-morpholine: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    2-Hydroxymethylmorpholine: Lacks the Boc protecting group, which can affect its stability and reactivity.

    N-Boc-2-methylmorpholine: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.

Uniqueness

(S)-N-Boc-2-hydroxymethylmorpholine is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination provides enhanced stability, reactivity, and versatility in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBLMJHXRWDAQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363726
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135065-76-8
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The crude product from step (i) (62.6 mmol) was dissolved in dry tetrahydrofuran (THF) (100 ml) and added dropwise at 0° C. to a suspension of lithium borohydride (2.50 g, 115 mmol) in dry THF (100 ml). The mixture was allowed to attain room temperature over night. Water (10 ml) was added and after stirring for 1 h the mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic phase was washed with 0.5 M hydrochloric acid, saturated sodium hydrogen carbonate and water. Drying over magnesium sulfate and concentration gave the title compound as a crude product (13.3 g).
Quantity
62.6 mmol
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100 mL
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2.5 g
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100 mL
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Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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